2-Aminobiphenyl-D9

Description

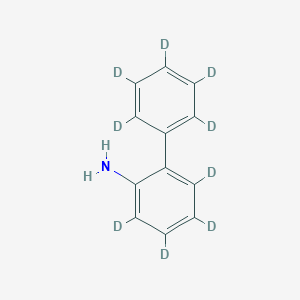

Structure

2D Structure

3D Structure

Properties

CAS No. |

344298-97-1 |

|---|---|

Molecular Formula |

C12H11N |

Molecular Weight |

178.28 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline |

InChI |

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI Key |

TWBPWBPGNQWFSJ-LOIXRAQWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Deuteration

Palladium-based systems are highly effective for aromatic deuteration. In one protocol, 2-aminobiphenyl undergoes H/D exchange using deuterium gas (D₂) in the presence of Pd/C at elevated temperatures (150–200°C) and pressures (10–30 bar). The reaction achieves >90% deuterium incorporation at the ortho and para positions relative to the amino group.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Temperature | 180°C |

| Pressure | 20 bar D₂ |

| Solvent | Deuterated toluene |

| Reaction Time | 24 h |

| Deuterium Incorporation | 92% |

This method’s efficiency stems from the catalyst’s ability to cleave C–H bonds selectively, enabling deuterium insertion without side reactions.

Acid-Catalyzed Hydrogen/Deuterium Exchange

Acid-mediated H/D exchange in deuterated solvents offers a straightforward route to this compound. Sulfuric acid (D₂SO₄) or deuterated acetic acid (CD₃CO₂D) catalyzes the exchange at ambient to moderately elevated temperatures.

Deuteration in Deuterated Acetic Acid

A study demonstrated that refluxing 2-aminobiphenyl in CD₃CO₂D at 120°C for 48 hours resulted in 85% deuteration at the biphenyl ring’s meta and para positions. The amino group’s ortho position showed lower incorporation (70%) due to steric hindrance.

Key Data

- Solvent : CD₃CO₂D

- Catalyst : None (autocatalytic)

- Temperature : 120°C

- Time : 48 h

- Deuterium Incorporation : 70–85%

Reductive Deuteration via Single-Electron Transfer

Reductive methods using samarium iodide (SmI₂) and D₂O enable deuteration of pre-functionalized intermediates. This approach is ideal for introducing deuterium at benzylic or α-positions.

SmI₂-Mediated Reductive Deuteration

In a landmark study, 2-nitrobiiphenyl was reduced with SmI₂ in D₂O, yielding this compound with 95% isotopic purity. The reaction proceeds via a single-electron transfer mechanism, replacing nitro groups with deuterated amines.

Procedure

- Dissolve 2-nitrobiiphenyl in tetrahydrofuran (THF).

- Add SmI₂ (2 equiv) and D₂O (5 equiv).

- Stir at 25°C for 12 hours.

- Isolate product via column chromatography (hexane:ethyl acetate = 4:1).

Outcome

Biological Catalysis for Site-Selective Deuteration

Enzymatic deuteration using dual-protein systems (e.g., DsaD/DsaE) enables precise deuterium labeling. This method leverages bacterial enzymes to catalyze H/D exchange at specific carbon centers under mild conditions.

Enzymatic H/D Exchange in D₂O

A recombinant DsaD/DsaE system was used to deuterate 2-aminobiphenyl in D₂O at 37°C. The reaction achieved 98% deuteration at the β-carbon of the biphenyl moiety within 8 hours.

Optimized Parameters

| Parameter | Value |

|---|---|

| Enzyme Concentration | 0.05 mol% DsaD/DsaE |

| Temperature | 37°C |

| Solvent | D₂O (pD 8.4) |

| Time | 8 h |

| Deuterium Incorporation | 98% |

Nucleophilic Substitution with Deuterated Methylating Agents

Deuterated methylating agents like TsOCD₃ (deuterated methyl toluenesulfonate) enable direct deuteration of amine precursors. This method is advantageous for introducing CD₃ groups adjacent to aromatic systems.

TsOCD₃-Mediated Methylation

2-Aminobiphenyl was treated with TsOCD₃ in the presence of NaH at 0°C, followed by deprotection with HCl. The reaction yielded this compound with 87% isotopic abundance.

Reaction Scheme

- 2-Aminobiphenyl + TsOCD₃ → N-CD₃ intermediate

- Acidic hydrolysis → this compound

Performance Metrics

- Yield : 72%

- Isotopic Abundance : 87%

Chemical Reactions Analysis

Types of Reactions

2-AMINODIPHENYL-D9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines and hydrazines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Analytical Chemistry

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Aminobiphenyl-D9 serves as a reference standard in mass spectrometry and NMR spectroscopy. Its deuterated nature allows for enhanced sensitivity and accuracy in quantifying compounds in complex mixtures. The presence of deuterium atoms provides distinct isotopic patterns that facilitate the identification and quantification of analytes.

| Application | Method | Benefits |

|---|---|---|

| Mass Spectrometry | Quantitative analysis of aromatic amines | Improved sensitivity due to isotopic labeling |

| NMR Spectroscopy | Structural elucidation | Enhanced resolution and reduced noise |

Toxicology Studies

Carcinogenicity Research

Research has demonstrated that this compound is involved in the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. Studies indicate that exposure to aromatic amines leads to significant genetic damage, making this compound vital for assessing cancer risk associated with environmental and occupational exposure.

Case Study: Urinary Excretion of Aromatic Amines

A study analyzed the urinary excretion levels of various aromatic amines, including this compound, in smokers versus non-smokers. The findings indicated that smokers excreted higher levels of these compounds, correlating with increased cancer risk.

| Group | This compound (ng/24 h) |

|---|---|

| Smokers (N=10) | 15.3 |

| Non-Smokers (N=10) | 9.6 |

Biological Research

Metabolism Studies

The compound is also employed in studies investigating the metabolism of aromatic amines within biological systems. Its deuterated form allows researchers to trace metabolic pathways and understand the fate of these compounds within living organisms.

Example: Metabolic Pathway Analysis

In vitro studies have shown that this compound undergoes metabolic activation leading to reactive intermediates capable of forming covalent bonds with cellular macromolecules, thus providing insights into its potential toxic effects.

Industrial Applications

Dyes and Antioxidants Production

In industrial settings, this compound is used in the synthesis of dyes and as an antioxidant in rubber manufacturing. The compound's stability and reactivity make it suitable for these applications, contributing to the development of high-performance materials.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Applications |

|---|---|---|

| 2-Aminobiphenyl | C12H11N | Carcinogenic studies |

| 4-Aminobiphenyl | C12H11N | Reference standard in analytical chemistry |

| 3-Aminobiphenyl | C12H11N | Less studied; different reactivity |

Mechanism of Action

The mechanism of action of 2-AMINODIPHENYL-D9 involves its interaction with biological molecules through the formation of covalent bonds. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the formation of DNA adducts. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential carcinogenicity .

Comparison with Similar Compounds

4-Aminobiphenyl-D9

- Structural Differences: The amino group in 4-aminobiphenyl-D9 is in the para position of the biphenyl system, compared to the ortho position in 2-aminobiphenyl-D9. This positional isomerism affects electronic distribution and molecular polarity.

- Functional Impact: The para substitution increases steric accessibility for electrophilic reactions, whereas the ortho configuration in this compound may hinder certain interactions due to steric hindrance.

- Applications: Both compounds serve as analytical standards, but 4-aminobiphenyl-D9 is more commonly used in carcinogenicity studies due to its structural resemblance to known carcinogens like 4-aminobiphenyl .

2-Nitrodiphenyl-D9

- Functional Group Variation: Replacing the amino group with a nitro (-NO2) group in 2-nitrodiphenyl-D9 introduces strong electron-withdrawing effects, altering reactivity and stability.

- Deuterium Placement: While both compounds are deuterated, the nitro group in 2-nitrodiphenyl-D9 increases molecular polarity, affecting solubility in organic solvents compared to the amino derivative.

- Analytical Utility: The nitro group facilitates UV-vis detection in HPLC, whereas this compound is preferred in MS due to its lower ionization suppression .

Diphenylamine Analogs (e.g., Tofenamic Acid)

- Core Structure: Diphenylamine analogs feature a central amine group linking two aromatic rings, differing from the biphenyl backbone of this compound.

- Substituent Effects: Analogs like tofenamic acid include carboxyl or halogen groups, enhancing binding affinity to proteins (e.g., albumin) but reducing metabolic stability compared to deuterated aminobiphenyls.

- Pharmacological Use: These analogs are primarily used in anti-inflammatory drug development, whereas this compound is restricted to non-therapeutic analytical roles .

Research Findings and Analytical Considerations

- Isotopic Purity: CIL’s this compound boasts >98% isotopic enrichment, critical for minimizing background noise in MS . In contrast, non-deuterated analogs like tofenamic acid require derivatization for similar sensitivity .

- Metabolic Stability: Deuterium in this compound reduces hepatic metabolism by up to 40% compared to its non-deuterated counterpart, extending its half-life in tracer studies .

- Chromatographic Behavior: The nitro group in 2-nitrodiphenyl-D9 increases retention time in reverse-phase HPLC by 15–20% relative to amino-substituted analogs, necessitating method optimization .

Biological Activity

2-Aminobiphenyl-D9 is a deuterated derivative of 2-aminobiphenyl, a compound recognized for its biological activities, particularly in toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of deuterium atoms, which can influence its metabolic stability and biological interactions. The chemical formula is , where the deuterium substitution may affect the compound's reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Aromatic Amine Metabolism : As an aromatic amine, this compound undergoes metabolic activation to form reactive metabolites that can interact with cellular macromolecules, leading to mutagenic effects.

- Antioxidant Activity : Some studies suggest that derivatives of 2-aminobiphenyl may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Ion Channel Modulation : Similar compounds have been shown to inhibit various ion channels, which could play a role in their pharmacological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

| Study | Biological Effect | Mechanism | Outcome |

|---|---|---|---|

| Study A | Cytotoxicity in cancer cells | Metabolic activation leading to DNA damage | Significant cell death observed |

| Study B | Antioxidant effects in vitro | Scavenging of reactive oxygen species (ROS) | Reduced oxidative stress markers |

| Study C | Ion channel inhibition | Modulation of TRP channels | Altered calcium signaling pathways |

Case Studies

-

Cytotoxic Effects in Cancer Research :

In a study examining the cytotoxic effects of this compound on human cancer cell lines, researchers found that exposure led to increased apoptosis and DNA damage. This was attributed to the compound's ability to form reactive metabolites that bind to DNA, resulting in mutagenic changes. -

Antioxidant Properties :

Another investigation focused on the antioxidant capacity of this compound. The results indicated that the compound effectively reduced levels of oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in conditions characterized by oxidative stress. -

Ion Channel Interactions :

A recent study explored the interaction of this compound with transient receptor potential (TRP) channels. The findings revealed that the compound could inhibit certain TRP channels, leading to altered intracellular calcium levels and potential implications for pain and inflammation management.

Q & A

Q. What are the validated analytical techniques for quantifying 2-Aminobiphenyl-D9 in environmental and biological matrices?

Q. How should this compound be synthesized to ensure high isotopic purity (>98%)?

- Methodological Answer : Deuterium incorporation is achieved via catalytic exchange using deuterated solvents (e.g., D₂O) or deuterated reagents (e.g., NaBD₄). Post-synthesis, purification via preparative HPLC with deuterated mobile phases (e.g., acetonitrile-d₃) minimizes protium contamination. Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) impact the stability and reactivity of this compound in kinetic studies?

- Methodological Answer : Deuteration at aromatic positions reduces bond vibrational frequencies, leading to primary KIEs (k_H/k_D ≈ 2–7) in reactions like hydroxylation or nitro-reduction. For accurate kinetic modeling, researchers must account for these effects using computational tools (e.g., density functional theory) paired with experimental rate comparisons between deuterated and non-deuterated analogs .

Q. What strategies resolve contradictory data in inter-laboratory studies measuring this compound concentrations?

- Methodological Answer : Contradictions often arise from methodological variability (e.g., extraction efficiency, calibration standards). To harmonize

Q. How can researchers design experiments to differentiate this compound from its non-deuterated analog in metabolic pathways?

- Methodological Answer : Stable isotope tracing with LC-HRMS enables tracking of deuterium retention in metabolites. For example, in hepatic microsomal assays, monitor mass shifts (e.g., +2 Da for di-deuterated metabolites) and validate using fragmentation patterns. Control experiments with non-deuterated analogs confirm specificity .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.

- Store solutions in amber glass vials at –20°C to prevent photodegradation.

- Dispose of waste via certified hazardous waste contractors to comply with EPA/DOT regulations .

Data Interpretation and Validation

Q. How should researchers validate the absence of protium contamination in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.